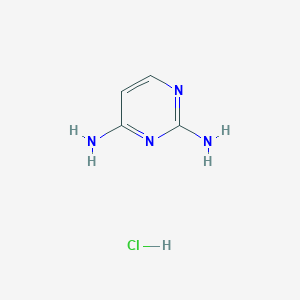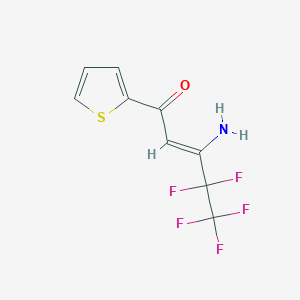
(2Z)-3-amino-4,4,5,5,5-pentafluoro-1-(thiophen-2-yl)pent-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4,4,5,5,5-pentafluoro-1-(2-thienyl)-2-penten-1-one is a synthetic organic compound characterized by the presence of a pentafluorinated carbon chain, an amino group, and a thienyl group. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,4,5,5,5-pentafluoro-1-(2-thienyl)-2-penten-1-one typically involves multi-step organic reactions. One possible route includes:
Formation of the pentafluorinated carbon chain: This can be achieved through the fluorination of a suitable precursor using reagents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3).
Introduction of the thienyl group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, using a thienyl halide and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-4,4,5,5,5-pentafluoro-1-(2-thienyl)-2-penten-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia, amine derivatives
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound may have potential as a pharmaceutical intermediate or as a lead compound for drug discovery, particularly in the development of anti-inflammatory or anticancer agents.
Industry: Its fluorinated nature may make it useful in the development of materials with unique properties, such as high thermal stability or resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 3-Amino-4,4,5,5,5-pentafluoro-1-(2-thienyl)-2-penten-1-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The presence of the fluorinated carbon chain and thienyl group may enhance its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-4,4,5,5,5-pentafluoro-2-penten-1-one: Lacks the thienyl group, which may result in different chemical and biological properties.
3-Amino-4,4,5,5,5-pentafluoro-1-(2-furyl)-2-penten-1-one: Contains a furyl group instead of a thienyl group, which may affect its reactivity and interactions.
3-Amino-4,4,5,5,5-pentafluoro-1-(2-phenyl)-2-penten-1-one: Contains a phenyl group, which may impart different physical and chemical properties.
Uniqueness
The presence of the thienyl group in 3-Amino-4,4,5,5,5-pentafluoro-1-(2-thienyl)-2-penten-1-one distinguishes it from other similar compounds. This group may enhance its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H6F5NOS |
|---|---|
Poids moléculaire |
271.21 g/mol |
Nom IUPAC |
(Z)-3-amino-4,4,5,5,5-pentafluoro-1-thiophen-2-ylpent-2-en-1-one |
InChI |
InChI=1S/C9H6F5NOS/c10-8(11,9(12,13)14)7(15)4-5(16)6-2-1-3-17-6/h1-4H,15H2/b7-4- |
Clé InChI |
FFEVIVKNBREGHT-DAXSKMNVSA-N |
SMILES isomérique |
C1=CSC(=C1)C(=O)/C=C(/C(C(F)(F)F)(F)F)\N |
SMILES canonique |
C1=CSC(=C1)C(=O)C=C(C(C(F)(F)F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride](/img/structure/B13917582.png)
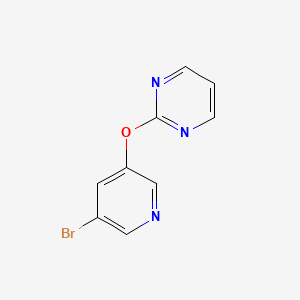
![1,1-Dimethylethyl 3-[(methylthio)methyl]-1-pyrrolidinecarboxylate](/img/structure/B13917598.png)
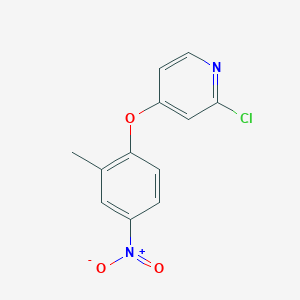
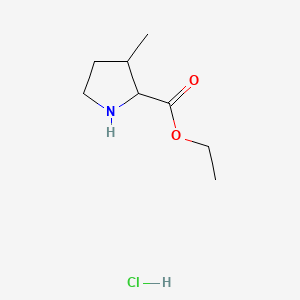
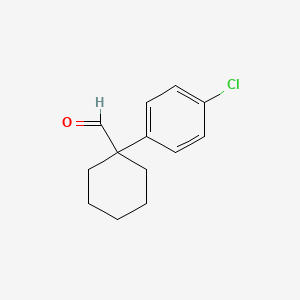
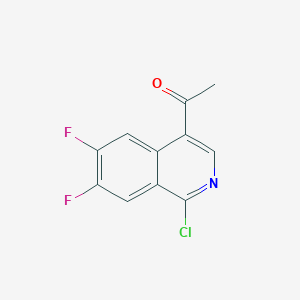
![7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride](/img/structure/B13917626.png)
![7-(4-chlorophenyl)-2-(2,3-dihydroindole-1-carbonyl)-1,7-dimethyl-8H-furo[3,2-f]chromen-9-one](/img/structure/B13917630.png)
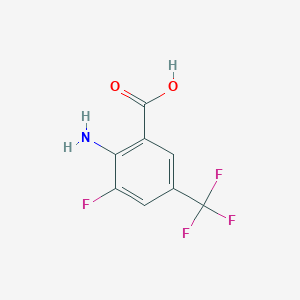
![9-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrido[2,3-b]indole](/img/structure/B13917656.png)
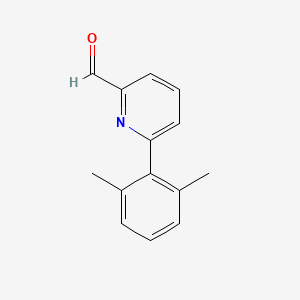
![Diethyl 4-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13917672.png)
